molecular formula C10H12Cl2N2O B5173754 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride

4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride

Cat. No. B5173754
M. Wt: 247.12 g/mol
InChI Key: RMJJAGMYUCZZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride, also known as mebendazole hydrochloride, is a synthetic anthelmintic drug used to treat parasitic infections. It is a broad-spectrum drug that is effective against a wide range of parasitic worms, including roundworms, whipworms, and hookworms. Mebendazole hydrochloride is listed on the World Health Organization's List of Essential Medicines, which includes the most effective and safe medicines needed in a health system.

Mechanism of Action

Mebendazole hydrochloride works by inhibiting the formation of microtubules, which are essential for the survival of parasitic worms. Microtubules are also important for the growth and division of cancer cells. By disrupting microtubule function, 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride hydrochloride can kill parasitic worms and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Mebendazole hydrochloride has been shown to have a low toxicity profile in both humans and animals. It is rapidly absorbed from the gastrointestinal tract and undergoes extensive metabolism in the liver. The main metabolite of 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride hydrochloride, 2-amino-5-benzoylbenzimidazole, has been shown to have anthelmintic activity.

Advantages and Limitations for Lab Experiments

Mebendazole hydrochloride is a widely used anthelmintic drug that has been extensively studied for its effectiveness against parasitic infections. It has a low toxicity profile and is generally well-tolerated by patients. However, 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride hydrochloride has some limitations for lab experiments. It is a broad-spectrum drug that can affect a wide range of parasites, which can make it difficult to determine the specific mechanism of action for a particular parasite. In addition, 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride hydrochloride can have variable efficacy depending on the parasite species and the stage of infection.

Future Directions

There are several future directions for research on 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride hydrochloride. One area of research is the development of new formulations of 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride hydrochloride that can improve its efficacy against parasitic infections. Another area of research is the development of 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride hydrochloride as an anticancer drug. Research has shown that 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride hydrochloride can inhibit the growth of cancer cells, and further studies are needed to determine its potential as a cancer treatment. Finally, research is needed to understand the specific mechanisms of action for 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride hydrochloride against different parasite species, which can help to improve its effectiveness as an anthelmintic drug.

Synthesis Methods

The synthesis of 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride hydrochloride involves the reaction of 2-mercaptobenzimidazole with ethyl 4-chloroacetoacetate, followed by the addition of methyl iodide and hydrochloric acid. The resulting product is 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride hydrochloride, which is a white to slightly yellow crystalline powder.

Scientific Research Applications

Mebendazole hydrochloride has been extensively studied for its effectiveness against parasitic infections in both humans and animals. It has been used to treat infections caused by roundworms, whipworms, hookworms, and pinworms. In addition, 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride hydrochloride has been studied for its potential as an anticancer drug. Research has shown that 4-chloro-1-ethyl-2-methyl-1H-benzimidazol-5-ol hydrochloride hydrochloride can inhibit the growth of cancer cells by disrupting microtubule function, which is essential for cell division.

properties

IUPAC Name

4-chloro-1-ethyl-2-methylbenzimidazol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O.ClH/c1-3-13-6(2)12-10-7(13)4-5-8(14)9(10)11;/h4-5,14H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJJAGMYUCZZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2Cl)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.